5-Chloro-2-(phenylethynyl)benzaldehyde
Overview
Description
5-Chloro-2-(phenylethynyl)benzaldehyde: is an organic compound with the molecular formula C15H9ClO. It is characterized by the presence of a chloro group at the 5-position and a phenylethynyl group at the 2-position of a benzaldehyde core. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine
Solvent: Tetrahydrofuran
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(phenylethynyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-2-(phenylethynyl)benzoic acid.
Reduction: 5-Chloro-2-(phenylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-(phenylethynyl)benzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(phenylethynyl)benzaldehyde involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Phenylethynyl)benzaldehyde: Lacks the chloro substituent, resulting in different reactivity and biological activity.
5-Bromo-2-(phenylethynyl)benzaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its chemical properties and reactivity.
Uniqueness: 5-Chloro-2-(phenylethynyl)benzaldehyde is unique due to the presence of both the chloro and phenylethynyl groups, which confer distinct chemical reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the phenylethynyl group provides a rigid, conjugated system that can participate in various non-covalent interactions .
Properties
IUPAC Name |
5-chloro-2-(2-phenylethynyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSGNDDPFCKTOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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